N-(Propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine
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Overview
Description
N-(Propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine is a heterocyclic compound that belongs to the thiazolo[5,4-b]pyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine typically involves the cyclization of pyridine derivatives followed by thiazole heterocycle annulation . One common method involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol, followed by treatment with diphosphorus pentasulfide in anhydrous toluene to afford the corresponding carbothioamide. This intermediate is then oxidized with potassium ferricyanide in an alkaline medium to form the desired thiazolo[5,4-b]pyridine compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(Propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium ferricyanide in an alkaline medium.
Substitution: Various electrophilic reagents under controlled conditions to ensure selective substitution.
Major Products
The major products formed from these reactions include various substituted thiazolo[5,4-b]pyridine derivatives, which can exhibit different biological activities and properties depending on the nature and position of the substituents .
Scientific Research Applications
N-(Propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(Propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine involves its interaction with specific molecular targets and pathways. For example, some derivatives of thiazolo[5,4-b]pyridine have been identified as potent inhibitors of phosphoinositide 3-kinase (PI3K), a key enzyme involved in cell growth and survival pathways . The compound’s structure allows it to form key hydrogen bonds with the kinase, leading to its inhibitory activity .
Comparison with Similar Compounds
Similar Compounds
2-(Furan-2-yl)[1,3]thiazolo[4,5-b]pyridine: Similar in structure but with a furan ring instead of a propan-2-yl group.
2-(Thiophen-2-yl)[1,3]thiazolo[4,5-f]pyridine: Contains a thiophene ring, exhibiting different reactivity and properties.
Uniqueness
N-(Propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine is unique due to its specific substitution pattern and the presence of the propan-2-yl group, which can influence its biological activity and chemical reactivity
Properties
Molecular Formula |
C9H15N3S |
---|---|
Molecular Weight |
197.30 g/mol |
IUPAC Name |
N-propan-2-yl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-b]pyridin-2-amine |
InChI |
InChI=1S/C9H15N3S/c1-6(2)11-9-12-7-4-3-5-10-8(7)13-9/h6,10H,3-5H2,1-2H3,(H,11,12) |
InChI Key |
VTOKFQROFYHABB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NC2=C(S1)NCCC2 |
Origin of Product |
United States |
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